molecular formula C5H10ClO3P B038210 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide CAS No. 4090-55-5

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

Cat. No. B038210
CAS RN: 4090-55-5
M. Wt: 184.56 g/mol
InChI Key: VZMUCIBBVMLEKC-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is also referred to as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP) .


Synthesis Analysis

DMOCP can be prepared by reacting phosphorous oxychloride (in dry toluene) with 2,2-dimethyl-1,3-propane diol and triethyl amine .


Molecular Structure Analysis

The empirical formula of DMOCP is C5H10ClO3P . The molecular weight is 184.56 .


Chemical Reactions Analysis

DMOCP can be used in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates and cyclic diguanosine monophosphate (c-di-GMP) .


Physical And Chemical Properties Analysis

DMOCP has a melting point of 97-102 °C (lit.) . The refractive index n20/D is 1.476 (lit.) . The density is 1.215 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Organic Compounds

Scientific Field

Organic Chemistry

Summary of Application

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (C5DMDO) is a highly reactive and stable compound that has been employed as a catalyst in the synthesis of numerous organic compounds .

Methods of Application

The specific methods of application can vary depending on the organic compound being synthesized. However, it generally involves reacting C5DMDO with other reagents under controlled conditions .

Results or Outcomes

The use of C5DMDO as a catalyst can enhance the efficiency of the synthesis process, leading to higher yields of the desired organic compounds .

Synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino Carboxylates

Summary of Application

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide has been used in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates .

Methods of Application

The synthesis process involves reacting C5DMDO with other reagents. The specific reaction conditions can vary depending on the desired carboxylate .

Results or Outcomes

The synthesis of these carboxylates can lead to the production of compounds with potential applications in various areas of chemistry .

Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)

Scientific Field

Biochemistry

Summary of Application

C5DMDO has been used in the synthesis of cyclic diguanosine monophosphate (c-di-GMP), a signaling molecule in bacteria .

Methods of Application

The synthesis process involves reacting C5DMDO with guanosine monophosphate under controlled conditions .

Results or Outcomes

The synthesis of c-di-GMP can contribute to the understanding of bacterial signaling pathways and potentially lead to the development of new antibacterial drugs .

Synthesis of 1,2-Dihydro-2-oxo-1H-benzimidazole

Summary of Application

C5DMDO has been employed as a catalyst in the synthesis of 1,2-dihydro-2-oxo-1H-benzimidazole .

Methods of Application

The synthesis process involves reacting C5DMDO with other reagents under controlled conditions .

Results or Outcomes

Synthesis of 2-Amino-4-methyl-4H-chromene

Summary of Application

C5DMDO has been used in the synthesis of 2-amino-4-methyl-4H-chromene .

Methods of Application

The synthesis process involves reacting C5DMDO with other reagents. The specific reaction conditions can vary depending on the desired compound .

Results or Outcomes

The synthesis of these compounds can lead to the production of compounds with potential applications in various areas of chemistry .

Phosphitylation of Alcohols and Heteroatomic Nucleophiles

Summary of Application

C5DMDO has been used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .

Methods of Application

The phosphitylation process involves reacting C5DMDO with alcohols or heteroatomic nucleophiles under controlled conditions .

Results or Outcomes

The phosphitylation process can result in the formation of useful glycosyl donors and ligands .

Synthesis of N-acyl-O-phosphocholineserines

Summary of Application

C5DMDO has been used in the synthesis of N-acyl-O-phosphocholineserines, a novel class of lipids that are biomarkers for Niemann-Pick C1 disease .

Results or Outcomes

The synthesis of these lipids can contribute to the understanding of Niemann-Pick C1 disease and potentially lead to the development of new diagnostic tools .

Synthesis of UPLC-MS/MS Steroid Hormones

Summary of Application

C5DMDO has been used in the synthesis of steroid hormones via a novel reaction based on derivatisation by a cyclic-organophosphate .

Methods of Application

The synthesis process involves reacting C5DMDO with steroid hormones under controlled conditions .

Results or Outcomes

The synthesis of these steroid hormones can contribute to the understanding of various biological processes and potentially lead to the development of new therapeutic drugs .

Synthesis of IACS-8803 and IACS-8779

Scientific Field

Medicinal Chemistry

Summary of Application

C5DMDO has been used in the synthesis of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy .

Results or Outcomes

The synthesis of these agonists can contribute to the understanding of antitumor mechanisms and potentially lead to the development of new anticancer drugs .

Safety And Hazards

DMOCP is classified as a corrosive material . It can cause burns by all exposure routes. Symptoms of overexposure may be headache, dizziness, tiredness, nausea, and vomiting .

Future Directions

DMOCP may be used in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates and cyclic diguanosine monophosphate (c-di-GMP), indicating potential applications in organic synthesis .

properties

IUPAC Name

2-chloro-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMUCIBBVMLEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063291
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Molecular Weight

184.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

CAS RN

4090-55-5
Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
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Record name 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Record name 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
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Reactant of Route 6
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